![molecular formula C11H12ClNOS2 B14400573 [2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate CAS No. 88559-20-0](/img/structure/B14400573.png)
[2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate is an organic compound that belongs to the class of carbamodithioates. This compound is characterized by the presence of a chlorophenyl group, an oxoethyl group, and a dimethylcarbamodithioate moiety. It is often used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate typically involves the reaction of 4-chlorobenzaldehyde with N,N-dimethylcarbamodithioic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is then heated to facilitate the formation of the desired product. The general reaction can be represented as follows:
[ \text{4-chlorobenzaldehyde} + \text{N,N-dimethylcarbamodithioic acid} \xrightarrow{\text{Base}} \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
[2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of pesticides, fungicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of [2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
[2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate: is similar to other carbamodithioates such as [2-(4-methylphenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate and [2-(4-bromophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate.
Uniqueness
- The presence of the chlorophenyl group in this compound imparts unique chemical properties, such as increased reactivity and specific interactions with biological targets. This makes it distinct from other similar compounds and valuable in various applications.
Properties
CAS No. |
88559-20-0 |
|---|---|
Molecular Formula |
C11H12ClNOS2 |
Molecular Weight |
273.8 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C11H12ClNOS2/c1-13(2)11(15)16-7-10(14)8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3 |
InChI Key |
MERMCWRIKDJYCI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)SCC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


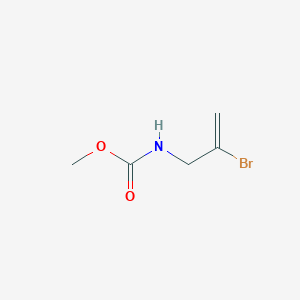
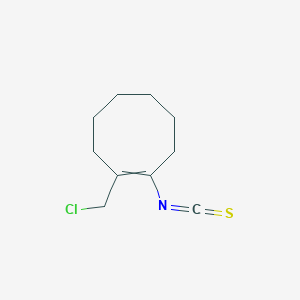
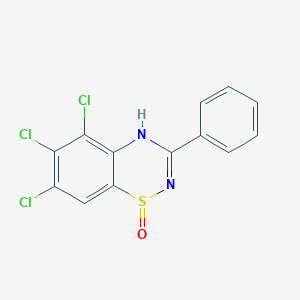
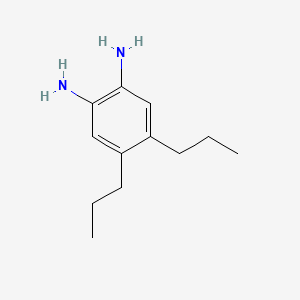
![2-{[2-Bromo-4-(2-ethoxyethoxy)phenoxy]methyl}oxirane](/img/structure/B14400526.png)
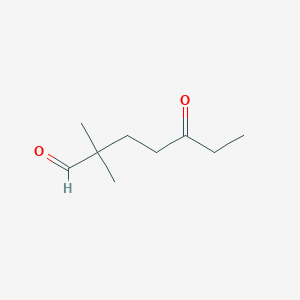
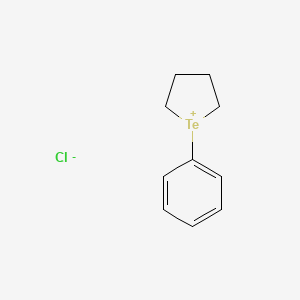
![Ethyl 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoate](/img/structure/B14400536.png)
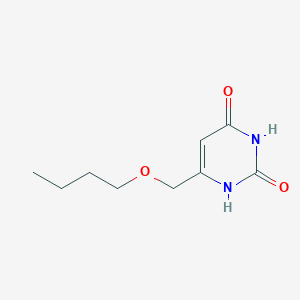
![(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14400540.png)
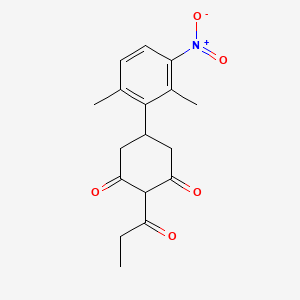
![2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B14400557.png)

![3-Methyl-3-[3-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14400569.png)
